(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, structural formula, and molecular formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Synthesis and Application of Azine Derivatives
Azine derivatives, including 2,3-diaza-1,3-butadienes, have a broad spectrum of chemical reactivity and applications. These compounds have been extensively studied for their synthesis, properties, and reactivity. Their significance spans organometallic chemistry to potential applications in various fields, reflecting the versatility of nitrogen-containing heterocycles. The literature emphasizes the importance of azines in synthesizing complex molecules, suggesting a potential relevance for "(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene" in synthetic chemistry and material science applications (Safari & Gandomi-Ravandi, 2014).
Homologation Reaction of Ketones with Diazo Compounds
The homologation reaction of ketones with diazo compounds is a critical synthetic route for producing homologated ketones, which can be further transformed into various valuable chemical entities. This process involves the addition of diazo compounds to ketones, leading to a complex array of regio- and stereoselectivities, underpinning the synthesis of a wide range of organic compounds. The development of enantioselective versions of these reactions opens up new avenues for the synthesis of chiral molecules, potentially including derivatives of "(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene" (Candeias, Paterna, & Gois, 2016).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.
Future Directions
This involves predicting or suggesting future research directions based on the current understanding of the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For “(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene”, you may need to conduct further research or experiments to gather this information. Always remember to follow safety guidelines when handling chemical compounds. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
(1S,2R)-1,2-diazido-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-14-12-8-5-6-3-1-2-4-7(6)9(8)13-15-11/h1-4,8-9H,5H2/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPUHPXLBBTVAI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene |
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